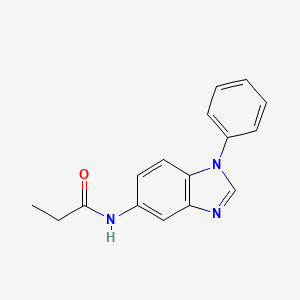
N-(1-phenyl-1H-benzimidazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenyl-1H-benzimidazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a benzimidazole derivative and is commonly referred to as PBA or PBP. It has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of PBA is not well understood. However, it is believed that PBA interacts with metal ions such as zinc and copper. PBA can form a stable complex with these metal ions, leading to changes in their physicochemical properties. PBA has also been shown to inhibit the activity of certain enzymes that require metal ions for their function.
Biochemical and Physiological Effects:
PBA has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. PBA has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, PBA has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PBA in lab experiments is its high selectivity towards metal ions such as zinc and copper. PBA can also be easily synthesized using simple methods. However, one of the limitations of using PBA is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on PBA. One potential application is the development of PBA-based sensors for the detection of metal ions in biological samples. Another potential direction is the use of PBA in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the use of PBA in the development of new materials such as PBA-based polymers and PBA-modified nanoparticles can also be explored.
Métodos De Síntesis
PBA can be synthesized using various methods, including the reaction of 5-phenyl-1H-benzimidazole with propanoyl chloride in the presence of a base like triethylamine. Another method involves the reaction of 5-phenyl-1H-benzimidazole with propanoic acid in the presence of a dehydrating agent like thionyl chloride. The yield of PBA using these methods is around 60-70%.
Aplicaciones Científicas De Investigación
PBA has shown promising results in various scientific research applications. It has been used as a fluorescent probe to detect zinc ions in cells. PBA has also been used as a chelating agent to remove heavy metal ions from wastewater. In addition, PBA has been used in the synthesis of other compounds such as PBA-based polymers and PBA-modified nanoparticles.
Propiedades
IUPAC Name |
N-(1-phenylbenzimidazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-16(20)18-12-8-9-15-14(10-12)17-11-19(15)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZMKCENQXXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-1H-benzimidazol-5-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5753182.png)
![2-[4-(acetylamino)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B5753195.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753214.png)
![1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5753215.png)
![methyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5753219.png)

![N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753226.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5753240.png)
![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5753251.png)
![N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)